molecular formula C9H12Cl4 B14488482 3-Chloro-8-(trichloromethyl)cyclooct-1-ene CAS No. 65781-31-9

3-Chloro-8-(trichloromethyl)cyclooct-1-ene

Cat. No.: B14488482
CAS No.: 65781-31-9
M. Wt: 262.0 g/mol
InChI Key: NGXLSPWTLROGCJ-UHFFFAOYSA-N
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Description

3-Chloro-8-(trichloromethyl)cyclooct-1-ene is an organochlorine compound characterized by the presence of a trichloromethyl group and a chlorine atom attached to a cyclooctene ring

Preparation Methods

The synthesis of 3-Chloro-8-(trichloromethyl)cyclooct-1-ene typically involves the chlorination of cyclooctene derivatives. The reaction conditions often include the use of chlorine gas or other chlorinating agents under controlled temperature and pressure to ensure selective chlorination at the desired positions on the cyclooctene ring. Industrial production methods may involve continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

3-Chloro-8-(trichloromethyl)cyclooct-1-ene undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of cyclooctane derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions, leading to the formation of alcohols or ethers.

Scientific Research Applications

3-Chloro-8-(trichloromethyl)cyclooct-1-ene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of 3-Chloro-8-(trichloromethyl)cyclooct-1-ene involves its interaction with specific molecular targets, leading to various biochemical effects. The trichloromethyl group is known for its electron-withdrawing properties, which can influence the reactivity of the compound. The compound may interact with enzymes or receptors, altering their activity and leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

3-Chloro-8-(trichloromethyl)cyclooct-1-ene can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern on the cyclooctene ring, which imparts distinct chemical and physical properties.

Properties

CAS No.

65781-31-9

Molecular Formula

C9H12Cl4

Molecular Weight

262.0 g/mol

IUPAC Name

3-chloro-8-(trichloromethyl)cyclooctene

InChI

InChI=1S/C9H12Cl4/c10-8-4-2-1-3-7(5-6-8)9(11,12)13/h5-8H,1-4H2

InChI Key

NGXLSPWTLROGCJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C=CC(C1)C(Cl)(Cl)Cl)Cl

Origin of Product

United States

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